

The Synthesis and Characterization of Hyperbranched Polyglycerol: A Comprehensive Technical Guide

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Hyperbranched polyglycerol (HPG) has emerged as a highly promising and versatile polymer platform in the biomedical and pharmaceutical fields. Its unique dendritic architecture, coupled with its biocompatibility and multifunctionality, makes it an attractive alternative to traditional polymers like polyethylene glycol (PEG). This technical guide provides an in-depth overview of the synthesis, characterization, and key properties of HPG, tailored for professionals engaged in research and development.

Introduction to Hyperbranched Polyglycerol

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-step polymerization process.^{[1][2]} This synthetic accessibility gives them a significant advantage over the structurally perfect but synthetically demanding dendrimers.^[1] HPG, in particular, is a polyether-based hyperbranched polymer that exhibits excellent water solubility, a high density of hydroxyl functional groups, and a globular, compact structure.^{[3][4]} These properties, along with its proven biocompatibility and non-immunogenicity, have positioned HPG as a leading candidate for a variety of biomedical applications, including drug delivery, bio-conjugation, and surface modification.^{[3][5]}

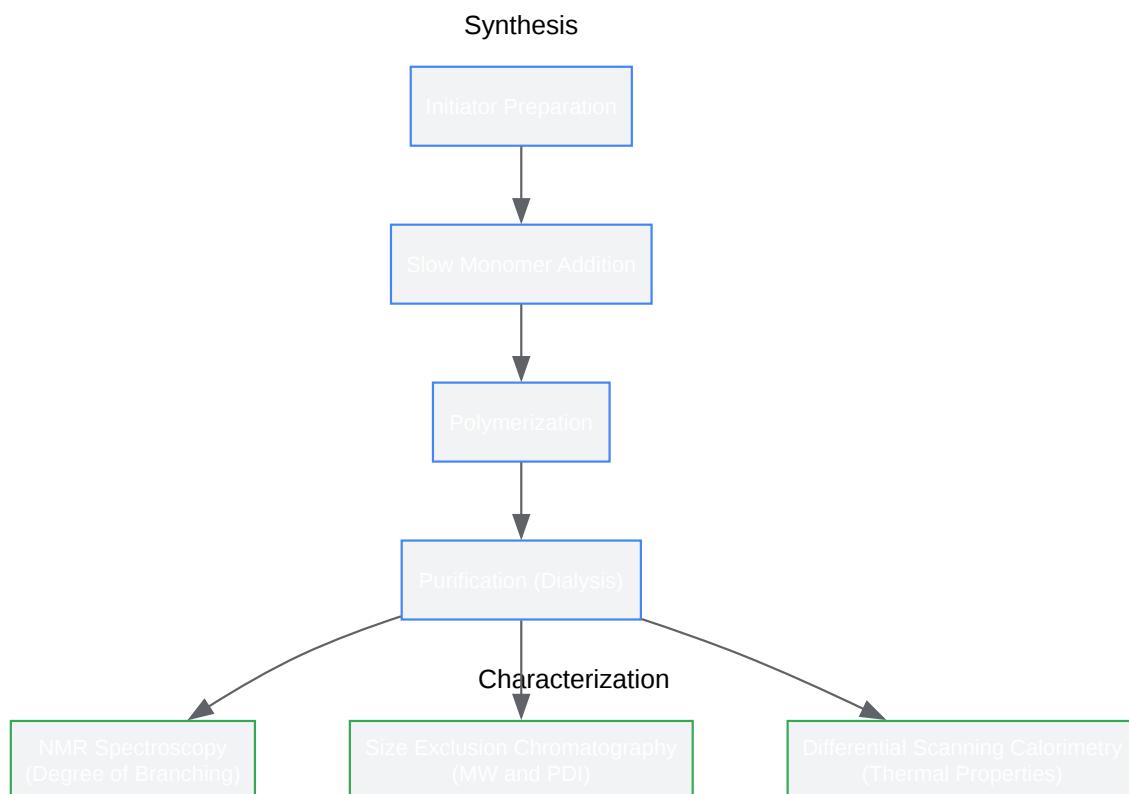
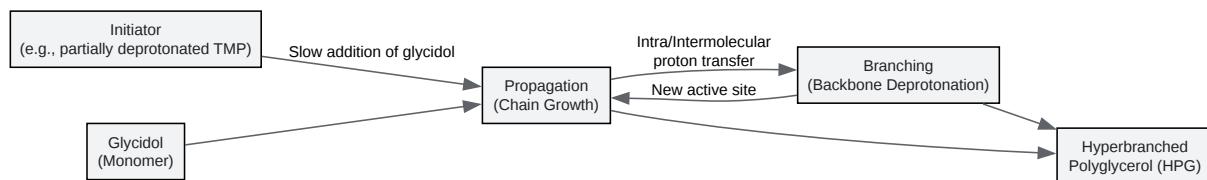
Synthesis of Hyperbranched Polyglycerol

The most prevalent and controlled method for synthesizing HPG is the anionic ring-opening multibranching polymerization (ROMBP) of glycidol.[1][6] Glycidol, a latent AB2-type monomer, possesses both an epoxide ring (A group) and a hydroxyl group (B group), enabling the formation of a branched structure.[6][7]

Anionic Ring-Opening Multibranching Polymerization (ROMBP)

The ROMBP of glycidol is typically initiated by a partially deprotonated multifunctional alcohol, such as 1,1,1-tris(hydroxymethyl)propane (TMP).[5][6] The slow addition of the glycidol monomer to the initiator solution is a critical parameter for achieving controlled molecular weights and low polydispersity indices (PDI).[1][6] The polymerization proceeds through the nucleophilic attack of an alkoxide on the epoxide ring of a glycidol molecule. The newly formed alkoxide can then react with another glycidol monomer, leading to chain growth. Branching occurs when an alkoxide deprotonates a hydroxyl group along the polymer backbone, creating a new active site for polymerization.

A schematic of the anionic ring-opening multibranching polymerization of glycidol is presented below:



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